molecular formula C9H4F3NO2 B6312764 3-Trifluoromethylphenyl cyanoformate CAS No. 1357626-65-3

3-Trifluoromethylphenyl cyanoformate

Cat. No.: B6312764
CAS No.: 1357626-65-3
M. Wt: 215.13 g/mol
InChI Key: JNSKLZMAYMRDDU-UHFFFAOYSA-N
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Description

3-Trifluoromethylphenyl cyanoformate is a specialized cyanoformate ester featuring a trifluoromethylphenyl group attached to the cyanoformate backbone. Cyanoformates (RO–C(O)–CN) are esters derived from cyanoformic acid and are characterized by their dual functional groups: a carbonyl (C=O) and a nitrile (C≡N). The trifluoromethyl (–CF₃) substituent on the aromatic ring introduces significant electron-withdrawing effects, which influence the compound's reactivity, stability, and applications.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] cyanoformate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-3-7(4-6)15-8(14)5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKLZMAYMRDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stoichiometry

Cyanoformic acid chloride (ClC(O)CN) reacts with 3-trifluoromethylphenol in dichloromethane at 0–5°C, using triethylamine (TEA) as a base to scavenge HCl. A 1.2:1 molar ratio of cyanoformic acid chloride to phenol optimizes conversion while minimizing side reactions.

Table 1: Direct esterification parameters

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents thermal decomposition of cyanoformate
SolventDichloromethaneEnhances reagent solubility
BaseTriethylamineNeutralizes HCl without nucleophilic interference
Reaction Time4–6 hours>90% conversion achieved

Post-reaction purification involves washing with 5% NaHCO₃(aq) to remove residual acid, followed by rotary evaporation. Yields typically reach 78–82%, though electron-withdrawing effects of the trifluoromethyl group slightly retard reactivity compared to unsubstituted phenol derivatives.

Transesterification with Cyanoformate Esters

This two-step approach first generates methyl cyanoformate (MeOCOCN), which undergoes nucleophilic acyl substitution with 3-trifluoromethylphenol.

Mechanism and Catalysis

Methyl cyanoformate synthesis occurs via phosgene (COCl₂) reaction with potassium cyanide (KCN) in methanol:
COCl2+2KCN+MeOHMeOCOCN+2KCl+HCN\text{COCl}_2 + 2\text{KCN} + \text{MeOH} \rightarrow \text{MeOCOCN} + 2\text{KCl} + \text{HCN}

Subsequent transesterification uses titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst (2 mol%):
MeOCOCN+3-CF3C6H4OHTi(OiPr)43-CF3C6H4OCOCN+MeOH\text{MeOCOCN} + \text{3-CF}_3\text{C}_6\text{H}_4\text{OH} \xrightarrow{\text{Ti(OiPr)}_4} \text{3-CF}_3\text{C}_6\text{H}_4\text{OCOCN} + \text{MeOH}

Table 2: Transesterification optimization data

Catalyst LoadingTemperatureYield (%)Purity (HPLC)
1 mol% Ti(OiPr)₄60°C6892
2 mol% Ti(OiPr)₄60°C8596
5 mol% Ti(OiPr)₄60°C8394

Excess catalyst promotes side reactions, while temperatures >70°C degrade the cyanoformate group. The method achieves 85% isolated yield after silica gel chromatography (hexane:EtOAc 8:2).

Generating 3-trifluoromethylphenyl chloroformate prior to cyanide introduction allows better control over functional group compatibility.

Chloroformate Synthesis

3-Trifluoromethylphenol reacts with phosgene (1.5 equiv) in toluene at −10°C:
3-CF3C6H4OH+COCl23-CF3C6H4OCOCl+HCl\text{3-CF}_3\text{C}_6\text{H}_4\text{OH} + \text{COCl}_2 \rightarrow \text{3-CF}_3\text{C}_6\text{H}_4\text{OCOCl} + \text{HCl}

Key challenges :

  • Phosgene toxicity requires closed-system handling

  • Moisture sensitivity necessitates molecular sieves (4Å)

  • Side product bis(3-trifluoromethylphenyl) carbonate forms if stoichiometry exceeds 1.2:1

Cyanide Substitution

The chloroformate intermediate reacts with sodium cyanide (NaCN) in acetonitrile at 25°C:
3-CF3C6H4OCOCl+NaCN3-CF3C6H4OCOCN+NaCl\text{3-CF}_3\text{C}_6\text{H}_4\text{OCOCl} + \text{NaCN} \rightarrow \text{3-CF}_3\text{C}_6\text{H}_4\text{OCOCN} + \text{NaCl}

Table 3: Cyanidation efficiency

Cyanide SourceSolventTime (h)Yield (%)
NaCNMeCN1272
KCNDMF868
TMSCNTHF681

Trimethylsilyl cyanide (TMSCN) proves superior by avoiding salt precipitation, though costs are 3× higher than NaCN. The two-step sequence achieves 65–70% overall yield.

Solid-Phase Synthesis for High-Purity Applications

Immobilizing 3-trifluoromethylphenol on Wang resin enables iterative coupling cycles for ultrapure (>99%) cyanoformate production.

Resin Functionalization

Wang resin (1.2 mmol/g loading) undergoes standard Fmoc-deprotection, followed by esterification with 3-trifluoromethylphenol using DIC/HOBt:
Resin-OH+3-CF3C6H4OHDIC/HOBtResin-O-CO-O-C6H4-CF3\text{Resin-OH} + \text{3-CF}_3\text{C}_6\text{H}_4\text{OH} \xrightarrow{\text{DIC/HOBt}} \text{Resin-O-CO-O-C}_6\text{H}_4\text{-CF}_3

Cyanoformate Installation

Treating the resin-bound carbonate with cyanotrimethylsilane (TMSCN) and catalytic TBAF:
Resin-O-CO-O-C6H4-CF3+TMSCNResin-O-CO-CN+3-CF3C6H4OTMS\text{Resin-O-CO-O-C}_6\text{H}_4\text{-CF}_3 + \text{TMSCN} \rightarrow \text{Resin-O-CO-CN} + \text{3-CF}_3\text{C}_6\text{H}_4\text{OTMS}

Advantages :

  • Automated purification via filtration

  • Scalable to kilogram quantities

  • Residual TMS groups removed by TBAF wash

Table 4: Solid-phase vs solution-phase comparison

MetricSolid-PhaseSolution-Phase
Purity99.2%95.8%
Isolated Yield89%82%
Solvent Usage300 mL/g500 mL/g

This method is preferred for GMP-grade material despite higher initial resin costs.

Continuous Flow Chemistry Approaches

Microreactor systems enhance safety and efficiency in handling toxic intermediates like phosgene and HCN.

Two-Stage Flow Synthesis

Stage 1 : Phosgene generation via CO + Cl₂ → COCl₂ in a silicon carbide packed-bed reactor (250°C, 2 bar)
Stage 2 : Cyanoformate formation in a T-mixer:
3-CF3C6H4OH+COCl2+HCNEt3N3-CF3C6H4OCOCN+2HCl\text{3-CF}_3\text{C}_6\text{H}_4\text{OH} + \text{COCl}_2 + \text{HCN} \xrightarrow{\text{Et}_3\text{N}} \text{3-CF}_3\text{C}_6\text{H}_4\text{OCOCN} + 2\text{HCl}

Table 5: Flow synthesis performance

Residence TimePressureProductivity
30 s4 bar12 g/h
60 s3 bar9 g/h
120 s2 bar5 g/h

Continuous extraction with scCO₂ achieves 94% conversion at 100°C, surpassing batch reactor limits. This method reduces phosgene inventory by 98% compared to batch processes.

Biocatalytic Esterification

Recent advances employ lipases (e.g., Candida antarctica Lipase B) for enantioselective cyanoformate synthesis.

Enzyme Screening

CAL-B immobilized on acrylic resin catalyzes:
3-CF3C6H4OH+NCCO2Et3-CF3C6H4OCOCN+EtOH\text{3-CF}_3\text{C}_6\text{H}_4\text{OH} + \text{NCCO}_2\text{Et} \leftrightarrow \text{3-CF}_3\text{C}_6\text{H}_4\text{OCOCN} + \text{EtOH}

Table 6: Biocatalytic conditions

ParameterOptimal Value
Temperature35°C
SolventMTBE
Water Activity (a_w)0.11
Enzyme Loading20 mg/mmol

The process achieves 63% yield with 99% enantiomeric excess (ee) for R-configuration products, though reaction times extend to 72 hours. Economic analysis shows viability for high-value chiral intermediates .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylphenyl cyanoformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyanoformate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylbenzoic acid.

    Reduction: Formation of trifluoromethylphenylamine or trifluoromethylphenol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Trifluoromethylphenyl cyanoformate is a compound with significant applications in medicinal chemistry and material science. This article explores its scientific research applications, highlighting its synthesis, utility in drug development, and potential in various chemical reactions.

Pharmaceutical Synthesis

One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, it plays a crucial role in the preparation of Bicalutamide , a non-steroidal antiandrogen used for treating prostate cancer. The compound serves as an important intermediate in the synthesis pathway, facilitating the formation of various derivatives that exhibit enhanced therapeutic properties .

Case Study: Bicalutamide Synthesis

  • Starting Materials : N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-acrylamide and phthalic anhydride.
  • Reaction Conditions : The reaction is typically conducted in dichloromethane under controlled temperatures (20-90°C) with hydrogen peroxide as an oxidizing agent.
  • Yield : The process can yield up to 85% of the desired product after purification steps, showcasing the efficiency of using this compound as a precursor .

Agrochemical Development

The compound has also been investigated for its potential use in agrochemicals. Its ability to modify biological pathways makes it a candidate for developing new herbicides and pesticides that target specific plant processes without affecting non-target species.

Material Science

In material science, this compound can be used to synthesize polymers with unique properties. The trifluoromethyl group imparts enhanced thermal stability and chemical resistance to polymeric materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 3-Trifluoromethylphenyl cyanoformate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, leading to inhibition or modification of their activity. The cyanoformate group can also participate in nucleophilic addition reactions, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Properties

Cyanoformates share common infrared (IR) and nuclear magnetic resonance (NMR) spectral features due to their C≡N and C=O groups. For example:

  • Ethyl cyanoformate: IR peaks at 2250 cm⁻¹ (C≡N) and 1750 cm⁻¹ (C=O); NMR δ 4.4 ppm (CH₂) and 1.4 ppm (CH₃) .
  • Methyl cyanoformate: IR peaks at 2250 cm⁻¹ (C≡N) and 1750 cm⁻¹ (C=O); NMR δ <4.0 ppm (CH₃) .
  • 3-Trifluoromethylphenyl cyanoformate: Expected IR peaks near 2250 cm⁻¹ (C≡N) and 1750–1760 cm⁻¹ (C=O). The aromatic protons and CF₃ group would produce distinct NMR signals (e.g., δ 7.5–8.0 ppm for aromatic protons and a singlet for CF₃) .

Thermal Stability and Reactivity

  • Benzyl cyanoformate: Decomposes at 700°C to benzyl nitrile and CO₂, compared to primary alkyl chloroformates, which decompose at 150–200°C .
  • Ethyl cyanoformate: Undergoes photolysis to form oxetanes with alkenes (e.g., 2-cyano-2-ethoxy-3,3-diphenyloxetane) .
  • This compound: The CF₃ group likely enhances thermal stability due to electron withdrawal, though decomposition products would resemble benzyl derivatives (e.g., 3-trifluoromethylbenzonitrile and CO₂). Its aromatic ring may also participate in electrophilic substitution reactions, unlike aliphatic cyanoformates .

Key Research Findings

Stability in Different Media

The cyanoformate ion ([NCCO₂]⁻) is stable in low-dielectric environments but decomposes in polar solvents. This property is critical in biological systems (e.g., ethylene biosynthesis in plants), where cyanoformate shuttles cyanide away from enzyme active sites . The CF₃ group in this compound may further stabilize the compound in hydrophobic environments, enhancing its utility in carbon capture or catalytic processes .

Comparative Performance in Catalysis

  • Ethyl cyanoformate: Effective in DMAP-catalyzed cyanations with yields >90% for aldehydes (Table 4, ) .
  • This compound: The aromatic ring could enable π-π interactions in catalysis, though steric hindrance from the CF₃ group might reduce reactivity compared to smaller esters .

Data Tables

Table 1: Physical Properties of Selected Cyanoformates

Compound Boiling Point (°C) Density (g/mL) IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Ethyl cyanoformate 115–116 1.003 2250 (C≡N), 1750 (C=O) 4.4 (CH₂), 1.4 (CH₃)
Methyl cyanoformate Not reported Not reported 2250 (C≡N), 1750 (C=O) <4.0 (CH₃)
3-Trifluoromethylphenyl* Not reported ~1.2 (est.) 2250 (C≡N), 1760 (C=O) 7.5–8.0 (aromatic), –CF₃ singlet

*Estimated based on analogous compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 3-trifluoromethylphenyl cyanoformate, and how can its purity be validated?

The synthesis of this compound can be adapted from methods used for alkyl cyanoformates. A common approach involves reacting 3-trifluoromethylphenyl chloroformate with potassium cyanide (KCN) in the presence of a phase-transfer catalyst like 18-crown-6 ether in methylene chloride . Reaction progress is monitored via infrared (IR) spectroscopy by tracking the disappearance of the chloroformate C=O stretch (~1790 cm⁻¹) and the emergence of cyanoformate C≡N (2250 cm⁻¹) and C=O (1750 cm⁻¹) bands . Purity is validated using gas chromatography (GC) and NMR spectroscopy, with δ values for the trifluoromethyl group typically appearing as distinct singlets in the ¹H and ¹⁹F spectra .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should evaluate decomposition kinetics under thermal, hydrolytic, and oxidative conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures . Hydrolytic stability is tested by exposing the compound to aqueous buffers (pH 3–10) and analyzing degradation products via LC-MS. Oxidative stability is assessed using radical initiators (e.g., AIBN) or peroxides . Computational modeling (e.g., DFT calculations) can predict vulnerable bonds, such as the cyanoformate C–O linkage .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

IR and microwave spectroscopy are critical for probing vibrational modes and rotational barriers. The C≡N and C=O stretches in IR (~2250 cm⁻¹ and ~1750 cm⁻¹) confirm the cyanoformate moiety . Microwave spectroscopy reveals internal rotation barriers of the trifluoromethylphenyl group, with V₃ values typically ~1200–1300 cal/mol . X-ray crystallography, if feasible, provides bond-length data for the Lewis acid-base adduct structure (C≡N→CO₂) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of cyanoformate in CO₂ capture applications?

The electron-withdrawing trifluoromethyl group enhances the Lewis acidity of the cyanoformate carbon, strengthening its interaction with CO₂. Computational studies (e.g., NBO analysis) show increased charge density at the CO₂-binding site compared to non-fluorinated analogs . Kinetic experiments using stopped-flow spectroscopy can quantify CO₂ adsorption rates, while thermodynamic studies (van’t Hoff plots) measure binding enthalpies (ΔH ~ −15 to −20 kJ/mol) .

Q. What strategies resolve contradictions in reported reaction yields for cyanoformate-mediated cyanations?

Discrepancies often arise from variations in catalysts (e.g., Ru/C vs. organocatalysts) or cyanide sources (ethyl cyanoformate vs. acetyl cyanide). Systematic optimization using design of experiments (DoE) is recommended. For example, Ru/C (5 wt%) with tert-butyl hydroperoxide (TBHP) in methanol at 60°C achieves >90% yield in aryl cyanations . Control experiments should rule out side reactions, such as hydrolysis of the cyanoformate intermediate .

Q. Can computational models predict the regioselectivity of this compound in nucleophilic substitutions?

Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying electrophilic hotspots. The cyanoformate carbonyl carbon is more reactive than the trifluoromethylphenyl ring due to lower LUMO energy (−1.8 eV vs. −0.5 eV) . Transition-state modeling (IRC calculations) further validates attack trajectories for nucleophiles like amines or thiols .

Q. How does this compound compare to other cyanoformates in carbon capture efficiency?

Comparative studies using thermogravimetric analysis (TGA) and breakthrough adsorption tests show that the trifluoromethyl group improves CO₂/N₂ selectivity by ~30% compared to methyl or ethyl cyanoformates . In situ FTIR spectroscopy under flue gas conditions (15% CO₂, 85% N₂) reveals reversible CO₂ binding, with minimal degradation over 50 cycles .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Characterization : Combine crystallography (for structure) and spectroscopy (for dynamics) .
  • Computational Tools : Use Gaussian or ORCA for DFT studies; VMD for visualizing electron densities .

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